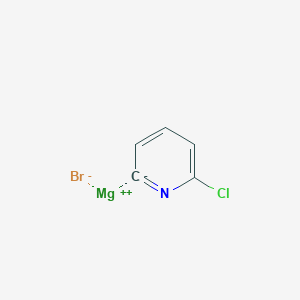
(6-Chloropyridin-2-yl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloropyridin-2-yl)magnesium bromide, 0.25 M in tetrahydrofuran, is a Grignard reagent commonly used in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a solvent that stabilizes the reagent and facilitates its use in various chemical reactions. Grignard reagents are known for their ability to form carbon-carbon bonds, making them invaluable in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (6-Chloropyridin-2-yl)magnesium bromide typically involves the reaction of 6-chloropyridine with magnesium in the presence of a bromine source. The reaction is carried out in an anhydrous environment to prevent the Grignard reagent from reacting with water. The general reaction scheme is as follows:
6-Chloropyridine+Magnesium+Bromine→(6-Chloropyridin-2-yl)magnesium bromide
The reaction is usually conducted in tetrahydrofuran, which acts as a solvent and stabilizes the Grignard reagent. The mixture is stirred under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain anhydrous and inert conditions. The reagents are added in a controlled manner to ensure complete reaction and high yield. The product is then purified and stored under appropriate conditions to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloropyridin-2-yl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Nucleophilic Substitution: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out under anhydrous conditions to prevent the Grignard reagent from decomposing. Tetrahydrofuran is often used as the solvent due to its ability to stabilize the reagent.
Major Products
The major products formed from reactions involving this compound depend on the specific reactants used. For example:
- Reaction with aldehydes or ketones yields secondary or tertiary alcohols.
- Reaction with esters can produce tertiary alcohols.
Aplicaciones Científicas De Investigación
(6-Chloropyridin-2-yl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-Chloropyridin-2-yl)magnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which are essential in the construction of complex organic structures. The molecular targets and pathways involved depend on the specific reactants and conditions used in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Chloropyridin-2-yl)magnesium bromide
- (Pyridin-2-yl)magnesium bromide
- (2-Iodopyridin-2-yl)magnesium bromide
Uniqueness
(6-Chloropyridin-2-yl)magnesium bromide is unique due to the position of the chlorine atom on the pyridine ring, which can influence the reactivity and selectivity of the compound in various reactions. This positional difference can lead to distinct reaction pathways and products compared to other similar compounds.
Propiedades
IUPAC Name |
magnesium;6-chloro-2H-pyridin-2-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.BrH.Mg/c6-5-3-1-2-4-7-5;;/h1-3H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPGBHGUJFNNDP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=NC(=C1)Cl.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methoxy-6-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14892103.png)
![(1E)-1-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B14892111.png)
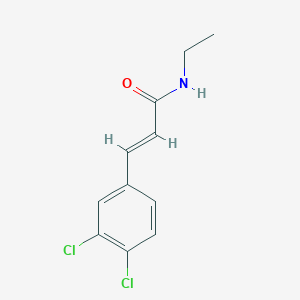
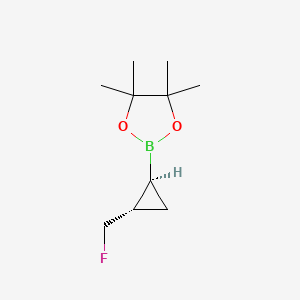
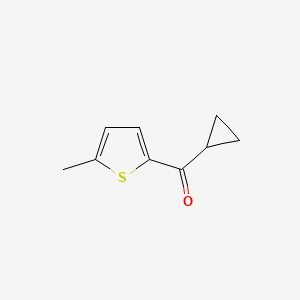
![4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14892145.png)
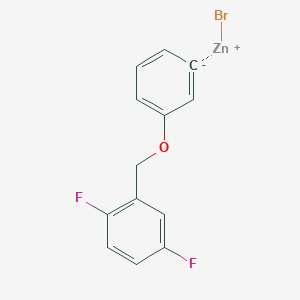
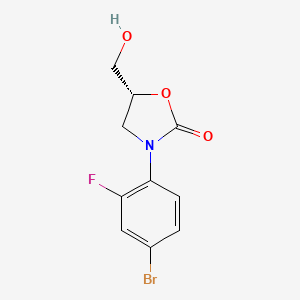

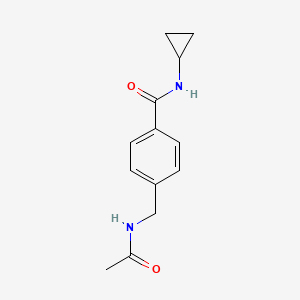
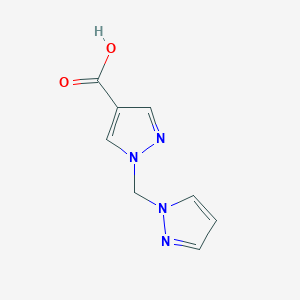
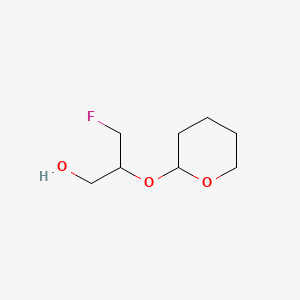
![N-(5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)-N-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)nitrous amide](/img/structure/B14892202.png)

